![molecular formula C8H9Cl2N5 B1492495 {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-66-5](/img/structure/B1492495.png)
{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : This compound has been used in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing its utility in creating new chemical entities with potential antimicrobial and cytotoxic properties (Noolvi et al., 2014).
Catalytic Applications : In the field of catalysis, similar compounds have been utilized in intramolecular hydroamination, demonstrating the role of such chemicals in facilitating complex chemical reactions (Field et al., 2005).
Role in Reaction Mechanisms : Investigations into reaction mechanisms have employed this compound or its analogs to explore ring fission and C–C bond cleavage reactions, which are fundamental to understanding various organic synthesis processes (Jäger et al., 2002).
Pharmaceutical and Biological Research
Neuroprotective Agent Research : This compound has been identified as a metabolite in the study of new neuroprotective agents for ischemia-reperfusion damage, highlighting its relevance in the development of novel therapeutic agents (Kim et al., 2002).
Antimicrobial Agent Synthesis : Research into antimicrobial agents has included the synthesis of formazans from derivatives of this compound, further underlining its significance in pharmaceutical research (Sah et al., 2014).
Innovative Compound Synthesis : The synthesis of novel tetrazole derivatives, including compounds structurally related to {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, is an area of active research, demonstrating the compound's role in creating new pharmacologically interesting molecules (Rao et al., 2014).
Material Science and Chemistry
Crystal Structure Analysis : Studies involving the crystal structure analysis of related tetrazole derivatives have provided insights into their molecular structure, which is crucial for the development of materials with specific properties (Al-Hourani et al., 2015).
Catalytic Synthesis Applications : The compound has been used in the context of catalytic synthesis, specifically in the amination of isoquinolines, showcasing its utility in the synthesis of complex organic compounds (Prabakaran et al., 2010).
Wirkmechanismus
Target of Action
Tetrazole derivatives are known to play a very important role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds .
Biochemical Pathways
Tetrazoles are known to form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Pharmacokinetics
Tetrazoles are known to dissolve in water and acetonitrile .
Result of Action
It is known that tetrazoles decompose on heating and emit toxic nitrogen fumes .
Action Environment
It is known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, acting as an agonist . This interaction influences the receptor’s activity, leading to downstream effects on cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can alter the levels of cyclic AMP (cAMP) within the cell, affecting various cellular processes such as neurotransmitter release and gene transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of G-proteins and subsequent intracellular signaling cascades. This activation can result in changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell, influencing overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s function and its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5.ClH/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXSFPFVRXNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



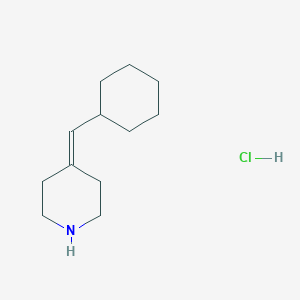
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)
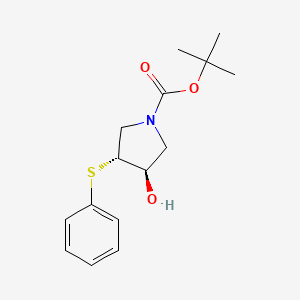
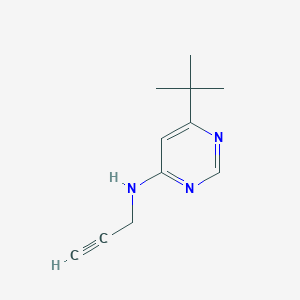

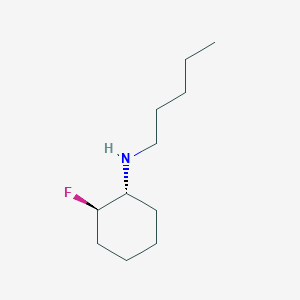
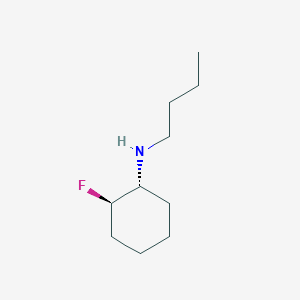
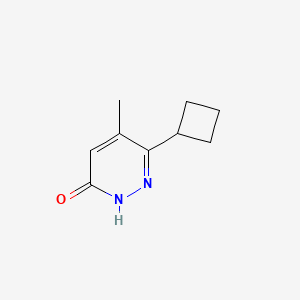
![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
![(1S,2R)-2-[2-(3-methylphenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492430.png)
![trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492431.png)
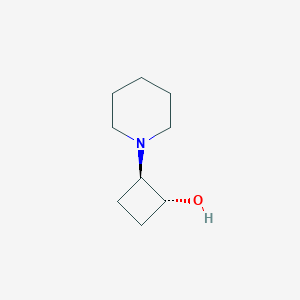
![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)